molecular formula C7H5N3O2 B2565790 4-Methyl-3-nitropicolinonitrile CAS No. 1378825-44-5

4-Methyl-3-nitropicolinonitrile

Cat. No.: B2565790
CAS No.: 1378825-44-5
M. Wt: 163.136
InChI Key: KDEKTOZYMJTMNS-UHFFFAOYSA-N
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Description

4-Methyl-3-nitropicolinonitrile is a novel and potent nitrile-containing heterocyclic compoundThe molecular formula of this compound is C7H5N3O2, and it has a molecular weight of 163.136.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitropicolinonitrile typically involves nitration and subsequent reactionsThe reaction conditions often involve the use of sulfuric acid and nitric acid for nitration, followed by the use of cyanide sources for the nitrile group introduction .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitropicolinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Corresponding oxides of the compound.

    Reduction: 4-Methyl-3-aminopicolinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methyl-3-nitropicolinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitropicolinonitrile involves its interaction with specific molecular targets. The nitrile group can enhance binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

  • 4-Methyl-3-nitrophenol
  • 4-Methyl-3-nitrobenzonitrile
  • 3-Nitropyridine

Comparison: 4-Methyl-3-nitropicolinonitrile is unique due to its specific nitrile and nitro group positioning on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

4-methyl-3-nitropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-2-3-9-6(4-8)7(5)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEKTOZYMJTMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The bromopyridine (110 g, 0.51 mol) and freshly prepared copper cyanide (50 g, 0.56 mol) were heated in DMF (1 L) at 100° C. for 13 hours. The reaction mixture was allowed to cool to room temperature and poured into a mixture EtOAc/H2O (1.5 L: 3 L). Obtained triphasic mixture was filtered from inorganic solid material. Organic phase was separated, washed with water and dried over sodium sulfate. The solvent was evaporated to provide the title compound (yield 63.7%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
EtOAc H2O
Quantity
1.5 L
Type
reactant
Reaction Step Two
Yield
63.7%

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